3,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C11H14N4O4S and its molecular weight is 298.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Endothelin Receptor Antagonists
Compounds with sulfonamide and isoxazole moieties have been investigated for their potential as endothelin receptor antagonists. For instance, biphenylsulfonamide derivatives have shown promising results as selective ET(A) receptor antagonists, exhibiting high potency and oral activity, which could be relevant for cardiovascular diseases treatment (N. Murugesan et al., 2003).
Antibacterial Agents
Research into novel heterocyclic compounds containing a sulfonamido moiety has led to the development of molecules with significant antibacterial properties. These compounds have been synthesized to target a range of bacterial infections, suggesting a potential application for 3,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide in antibacterial drug development (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Optimization of Pharmacokinetic Properties
Studies have focused on optimizing the pharmacokinetic properties of sulfonamide and isoxazole derivatives to improve metabolic stability and enhance drug efficacy. This involves structure-metabolism relationship analyses to identify analogues with improved in vitro properties, which is crucial for developing compounds with favorable pharmacokinetic profiles (W. Humphreys et al., 2003).
Synthesis and Characterization of Novel Derivatives
The synthesis of novel sulfonamide derivatives of isoxazole, including methods to create aryl/heteroaryl- and aminovinylsubstituted derivatives, explores the chemical versatility and potential applications of these compounds in medicinal chemistry (S. I. Filimonov et al., 2006).
Antimicrobial and Anti-asthmatic Activities
Isoxazole derivatives have been evaluated for their antimicrobial properties and potential as anti-asthmatic agents. This includes the synthesis of compounds with expected biological activities against a broad spectrum of bacterial and fungal strains, as well as the ability to inhibit bronchoconstriction in animal models, highlighting the therapeutic potential of such molecules (H. Faidallah et al., 2013).
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S/c1-8-11(9(2)19-14-8)20(17,18)13-6-7-15-10(16)4-3-5-12-15/h3-5,13H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVCEORBUFMXKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.